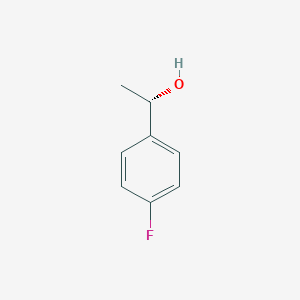

(S)-1-(4-Fluorophenyl)ethanol

Beschreibung

Significance of Chiral Alcohols in Pharmaceutical and Fine Chemical Industries

Chiral alcohols are indispensable intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. acs.orgnih.gov The significance of chirality in drug design is well-established, as the different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles. nih.govrsc.org Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even harmful. metatechinsights.comresearchgate.net This has led to a paradigm shift in the pharmaceutical industry towards the development of single-enantiomer drugs, which offer improved efficacy and fewer side effects. rsc.orgmetatechinsights.com

The demand for enantiomerically pure compounds has spurred the development of efficient and sustainable methods for producing chiral alcohols. bohrium.com Asymmetric synthesis, which selectively produces one enantiomer over the other, is a cornerstone of modern organic chemistry. rsc.org Biocatalysis, utilizing enzymes like alcohol dehydrogenases, has emerged as a powerful and environmentally friendly approach for the synthesis of chiral alcohols, offering high enantioselectivity under mild reaction conditions. nih.govwisdomlib.org These enzymatic methods are increasingly important for industrial-scale production. nih.gov

The Role of Fluorine Substitution in Chiral Molecules

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comresearchgate.net Fluorine's high electronegativity and small size allow it to act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to significant changes in a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity. researchgate.netucj.org.ua

In medicinal chemistry, the strategic incorporation of fluorine is a widely used strategy to enhance the efficacy, safety, and pharmacokinetic profile of drug candidates. numberanalytics.com It is estimated that 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com The carbon-fluorine bond is exceptionally strong, which can block or slow down metabolic pathways, leading to a longer half-life and more consistent drug levels in the body. numberanalytics.comucj.org.uaacs.org This enhanced metabolic stability is a key reason for the prevalence of fluorinated compounds in drug discovery. acs.org

(S)-1-(4-Fluorophenyl)ethanol as a Key Chiral Intermediate

This compound is a chiral secondary alcohol that has gained significant attention as a valuable building block in asymmetric synthesis. cphi-online.comcymitquimica.com Its structure, featuring a chiral center and a fluorinated phenyl ring, makes it a versatile intermediate for the synthesis of various pharmaceutical agents. cymitquimica.com The presence of the fluorine atom at the para-position of the phenyl ring influences its chemical reactivity and physical properties. cymitquimica.com

The synthesis of enantiomerically pure this compound can be achieved through various methods, including asymmetric reduction of the corresponding ketone, 4'-fluoroacetophenone (B120862). pharmtech.com Catalytic asymmetric transfer hydrogenation using specific ruthenium catalysts has proven to be a highly efficient method, achieving high yields and excellent enantioselectivity. pharmtech.com Biocatalytic methods, employing enzymes, also offer a green and effective route to this important chiral alcohol. mdpi.com

The utility of this compound is demonstrated in its application as a precursor for more complex chiral molecules. For instance, it has been used in the synthesis of chiral aminobenzylnaphthols, which are valuable intermediates for creating chiral ligands for asymmetric catalysis. mdpi.com These ligands can then be used in a wide range of chemical transformations to produce other enantiomerically pure compounds. mdpi.com The compound has also been mentioned in patents related to the production of pharmaceutical agents, highlighting its industrial relevance. google.com

Interactive Data Table

| Property | Value |

| Compound Name | This compound |

| CAS Number | 101219-73-2 |

| Molecular Formula | C₈H₉FO |

| Appearance | Colorless oil |

| Purity | 99% |

| Enantiomeric Excess (ee) | 99% |

Data sourced from a study on the asymmetric reduction of 4'-fluoroacetophenone. pharmtech.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S)-1-(4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDSORRYQPTKSV-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101219-73-2 | |

| Record name | (-)-1-(4-Fluorophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101219-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1-(4-Fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Enantiomerically Pure S 1 4 Fluorophenyl Ethanol

Asymmetric Reduction of 4-Fluoroacetophenone

A principal and highly effective method for producing (S)-1-(4-Fluorophenyl)ethanol is the asymmetric reduction of the prochiral ketone, 4-fluoroacetophenone. This transformation can be achieved through several catalytic approaches, most notably using transition metal complexes or chiral reducing agents.

Catalytic Asymmetric Hydrogenation with Transition Metal Complexes

The use of transition metal catalysts, particularly those based on ruthenium, has proven to be a robust and industrially viable method for the asymmetric hydrogenation of 4-fluoroacetophenone. acs.orgualberta.ca These catalytic systems offer high enantioselectivity and efficiency.

Ruthenium complexes containing chiral diphosphine and diamine ligands are highly effective for the asymmetric hydrogenation of ketones. ualberta.ca A notable example is the catalyst derived from the precatalyst [((S)-xylyl-PhanePhos)Ru((R,R)-DPEN)Cl₂]. acs.orgresearchgate.net This system has demonstrated exceptional reactivity and enantioselectivity in the hydrogenation of 4'-fluoroacetophenone (B120862), yielding this compound with high enantiomeric excess (ee). acs.orgualberta.ca The catalyst's structure, featuring a chiral diphosphine ligand (xylyl-PhanePhos) and a chiral diamine (DPEN), creates a highly specific chiral environment that directs the hydrogenation to produce the desired (S)-enantiomer. researchgate.net

A key advantage of using highly active ruthenium catalysts is the ability to employ very low catalyst loadings, which is economically and environmentally beneficial. For the hydrogenation of 4'-fluoroacetophenone using the [((S)-xylyl-PhanePhos)Ru((R,R)-DPEN)Cl₂] system, remarkably high substrate-to-catalyst (S/C) ratios have been achieved. acs.org Research has shown that S/C ratios of up to 100,000 can be utilized, resulting in complete conversion of the ketone in a short period. acs.orgresearchgate.net Even with commercial-grade substrates, S/C ratios of 5,000 to 10,000 are readily achievable without the need for prior purification of the ketone. acs.org

Table 1: Effect of Substrate to Catalyst Ratio on the Asymmetric Hydrogenation of 4'-Fluoroacetophenone

| S/C Ratio | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| 100,000 | Complete | 98.3% | acs.orgualberta.ca |

The choice of solvent and other reaction parameters significantly influences the efficiency and selectivity of the asymmetric hydrogenation. For ruthenium-catalyzed hydrogenations, alcoholic solvents such as 2-propanol are commonly used. ualberta.ca The reaction is typically carried out under hydrogen pressure, and the optimal pressure can vary. nih.govresearchgate.net For instance, in some manganese-catalyzed hydrogenations of 4-fluoroacetophenone, lowering the hydrogen pressure from 50 to 10 bar resulted in full conversion. nih.govresearchgate.net The reaction temperature is another critical factor, with many hydrogenations proceeding efficiently at or near room temperature. nih.govacs.org The presence of a base is often required to activate the ruthenium precatalyst. ualberta.ca The solvent can also affect the dissociation of the catalyst complex, which is a crucial step in the catalytic cycle. mdpi.com

Hydride Reductions with Chiral Reducing Agents

An alternative to catalytic hydrogenation involves the use of stoichiometric chiral reducing agents. These reagents, often borohydride (B1222165) or aluminum hydride derivatives modified with chiral auxiliaries, can deliver a hydride to the ketone in a stereoselective manner. libretexts.orgresearchgate.net Common chiral reducing agents include those derived from naturally occurring chiral compounds like α-pinene (e.g., Alpine-Borane®) or amino acids (e.g., CBS reagents). masterorganicchemistry.com While effective in achieving high enantioselectivity, these methods often require stoichiometric amounts of the chiral reagent and may necessitate cryogenic temperatures to maximize selectivity. researchgate.net The work-up procedure to isolate the alcohol product can also be more complex compared to catalytic hydrogenation. libretexts.org

Dynamic Kinetic Resolution (DKR) Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert a racemic starting material completely into a single enantiomer of the product. wikipedia.org This process combines a kinetic resolution with in situ racemization of the less reactive enantiomer. princeton.edu For the synthesis of this compound, DKR is typically applied to the racemic alcohol itself. The process involves the selective enzymatic acylation of one enantiomer (the kinetic resolution step) coupled with the continuous racemization of the remaining, unreacted enantiomer.

A common approach involves using a lipase (B570770), such as Candida antarctica lipase B (CALB), to selectively acylate the (R)-enantiomer of 1-(4-fluorophenyl)ethanol (B1199365). Simultaneously, a racemization catalyst, often a ruthenium complex, facilitates the interconversion of the (S)- and (R)-alcohols. google.com This allows the (S)-alcohol, which is not acylated by the enzyme, to be continuously supplied from the racemizing (R)-enantiomer, ultimately leading to a high yield of the acylated (R)-ester and the desired unreacted (S)-alcohol. Alternatively, the (S)-enantiomer can be the one that is acylated, depending on the enzyme and reaction conditions chosen. The success of a DKR process relies on the careful selection of the enzyme and the racemization catalyst to ensure they are compatible and operate efficiently under the same reaction conditions. mdpi.comresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Fluoroacetophenone |

| [((S)-xylyl-PhanePhos)Ru((R,R)-DPEN)Cl₂] |

| 2-propanol |

| Hydrogen |

| 1-(4-fluorophenyl)ethanol |

| Candida antarctica lipase B |

| Alpine-Borane® |

| CBS reagents |

| Ruthenium |

| Lithium aluminum hydride |

Lipase-Mediated Kinetic Resolution Coupled with Racemization

A highly efficient method for producing enantiomerically pure this compound involves a dynamic kinetic resolution process that utilizes a combination of a lipase for the resolution step and an acidic resin for the racemization of the unreacted enantiomer. google.com This chemoenzymatic system allows for the conversion of a racemic mixture of 1-(4-Fluorophenyl)ethanol into a single, desired enantiomer in high yield and with excellent enantiomeric excess.

Role of Acidic Resin Catalysts

Acidic resins, such as CD550, play a crucial role as racemization catalysts in the DKR process. google.comsioc-journal.cn These heterogeneous catalysts are favored due to their ease of separation from the reaction mixture, reusability, and their ability to efficiently racemize the slower-reacting this compound back to the racemic mixture. google.com The in situ racemization ensures that the substrate for the enzymatic acylation is continuously replenished, driving the equilibrium towards the formation of the desired (R)-ester, which can then be hydrolyzed to the (S)-alcohol. google.comsioc-journal.cn The use of acidic resins overcomes the limitations of using expensive and toxic heavy metal catalysts, making the process more environmentally friendly and cost-effective for industrial applications. google.com

Acyl Donor Selection (e.g., para-chlorophenol acetate)

The choice of acyl donor is critical for the success of the lipase-mediated kinetic resolution. Para-chlorophenol acetate (B1210297) is an effective acyl donor in this system. google.com The lipase, such as Lipase CRL, selectively catalyzes the transfer of the acetyl group from para-chlorophenol acetate to the (R)-enantiomer of 1-(4-Fluorophenyl)ethanol, forming (R)-1-(4-fluorophenyl)ethyl acetate. google.com The selection of a suitable acyl donor can also help to suppress non-selective side reactions that may be catalyzed by the acidic resin. sioc-journal.cn The use of more complex acyl donors has been shown to enhance both the conversion and the enantioselectivity of the DKR process. sioc-journal.cn

A study on the DKR of 1-(4-Fluorophenyl)ethanol employed para-chlorophenol acetate as the acyl donor in toluene (B28343) at 45°C. The reaction, catalyzed by Lipase CRL and acidic resin CD550, resulted in a 95.4% yield of (R)-1-(4-fluorophenyl)ethyl acetate with an enantiomeric excess (ee) of 99.8% after 12 hours. google.com

| Parameter | Value |

| Substrate | 1-(4-Fluorophenyl)ethanol |

| Lipase | Lipase CRL |

| Racemization Catalyst | Acidic Resin CD550 |

| Acyl Donor | para-chlorophenol acetate |

| Solvent | Toluene |

| Temperature | 45°C |

| Reaction Time | 12 hours |

| Yield of (R)-ester | 95.4% |

| ee of (R)-ester | 99.8% |

Hydrolysis of Intermediate Esters

The final step in obtaining the desired this compound is the hydrolysis of the enantiomerically pure (R)-1-(4-fluorophenyl)ethyl acetate intermediate. This is typically achieved through alkaline hydrolysis, for example, using a solution of lithium hydroxide (B78521) (LiOH) in methanol. google.com The hydrolysis reaction proceeds to yield the (S)-alcohol with high purity and enantiomeric excess. For instance, the hydrolysis of (R)-1-(4-fluorophenyl)ethyl acetate has been reported to yield this compound with a 93.3% yield and an enantiomeric excess of 99.6%.

Comparison with Traditional Kinetic Resolution

Traditional kinetic resolution, which relies solely on the enantioselective acylation by a lipase without a racemization step, has a maximum theoretical yield of 50% for the desired enantiomer. google.compharmtech.com This is because only one enantiomer of the racemic mixture is converted to the product, while the other remains unreacted.

In contrast, the dynamic kinetic resolution, by incorporating a racemization catalyst, can theoretically achieve a 100% yield of the desired product. google.com The in situ racemization of the unreacted enantiomer continuously provides more of the reactive enantiomer for the lipase, thus overcoming the 50% yield limitation of traditional kinetic resolution. google.comscielo.br This makes DKR a more efficient and atom-economical approach for the large-scale production of enantiomerically pure this compound. google.compharmtech.com While traditional kinetic resolution is a well-established method, the higher potential yield of DKR makes it a more attractive option for industrial synthesis. pharmtech.com

| Feature | Traditional Kinetic Resolution | Dynamic Kinetic Resolution |

| Maximum Theoretical Yield | 50% | 100% |

| Racemization Step | Absent | Present (e.g., using acidic resin) |

| Process Efficiency | Lower | Higher |

| Key Components | Substrate, Lipase, Acyl Donor | Substrate, Lipase, Acyl Donor, Racemization Catalyst |

Biocatalytic Approaches for the Production of S 1 4 Fluorophenyl Ethanol

Enantioselective Bioreduction of 4-Fluoroacetophenone

The enantioselective bioreduction of 4-fluoroacetophenone is a key strategy for producing (S)-1-(4-Fluorophenyl)ethanol with high optical purity. This transformation relies on the stereospecificity of enzymes, primarily alcohol dehydrogenases and carbonyl reductases, which can be utilized within whole microorganisms or as isolated enzymes.

Whole-cell biocatalysis is an advantageous approach as it utilizes the cell's native machinery, including its systems for cofactor regeneration, which is essential for the reduction process. ijstr.org This method avoids the need for costly isolation of enzymes and external addition of cofactors. ijstr.org

A diverse range of microorganisms has been screened for their ability to reduce 4-fluoroacetophenone with high enantioselectivity. Various genera, including Candida, Hansenula, Pichia, Rhodotorula, Saccharomyces, and Sphingomonas, have demonstrated the capability to reduce 2-bromo-4-fluoro acetophenone (B1666503) to the corresponding (S)-alcohol with over 90% yield and 99% enantiomeric excess (e.e.). mdpi.com

Fungal strains, in particular, have been explored for their stereoselective reduction capabilities. Soil fungal isolates have been screened for the reduction of 4-fluoroacetophenone, with Penicillium rubens VIT SS1 showing selective conversion to the (S)-alcohol with a chiral purity of 97%. ijstr.org Marine-derived fungi, such as Rhodotorula mucilaginosa and Rhodotorula rubra, have also been identified as effective biocatalysts. unesp.br Rhodotorula mucilaginosa YS62, isolated from soil, has shown promise in the asymmetric reduction of acetophenone, achieving high conversion and an enantiomeric excess of 99.9% for the (S)-alcohol. researchgate.netacademicjournals.org Marine-derived strains of Rhodotorula mucilaginosa have also been used to produce enantiomerically pure (S)-alcohols from various ketones. frontiersin.orgnih.gov

Tailor-made recombinant whole-cell catalysts have been engineered for this purpose. For instance, Escherichia coli cells co-expressing an alcohol dehydrogenase and a glucose dehydrogenase for cofactor regeneration have been developed. researchgate.netasm.org These engineered cells can achieve high conversion (>95%) and excellent enantioselectivity (>99% e.e.) in the reduction of 4-fluoroacetophenone, even at high substrate concentrations. researchgate.net

| Microbial Strain | Product Configuration | Enantiomeric Excess (e.e.) | Conversion/Yield | Reference |

|---|---|---|---|---|

| Penicillium rubens VIT SS1 | (S) | 97% | Data not available | ijstr.org |

| Recombinant E. coli (ADH/GDH) | (R) | >99% | >95% conversion, 87% yield | researchgate.net |

| Rhodotorula mucilaginosa YS62 | (S) | 99.9% (for acetophenone) | 89.7% conversion (for acetophenone) | academicjournals.org |

| Various (Candida, Hansenula, etc.) | (S) | 99% (for 2-bromo-4-fluoro acetophenone) | >90% yield (for 2-bromo-4-fluoro acetophenone) | mdpi.com |

Plant tissues and cells offer an alternative, readily available source of biocatalysts for asymmetric reductions. conicet.gov.ar The use of cut portions of plants, or "whole plant cells," has emerged as a practical approach. conicet.gov.ar

Daucus carota (carrot) root is a well-studied plant-based biocatalyst for the reduction of various ketones. researchgate.netusp.brconicet.gov.ar The enzymes within carrot cells can catalyze the reduction of organochalcogeno acetophenones to the corresponding chiral alcohols with excellent enantiomeric excesses (>99%). researchgate.net Other plants, such as Cynara scolymus L., have also been shown to reduce 4'-haloacetophenones, including the fluorine-substituted variant, with high enantioselectivity (71.4-96.5% e.e.). biomedpharmajournal.org

| Plant Biocatalyst | Substrate | Enantiomeric Excess (e.e.) | Yield/Conversion | Reference |

|---|---|---|---|---|

| Daucus carota (Carrot) root | Organochalcogeno acetophenones | >99% | Data not available | researchgate.net |

| Cynara scolymus L. | 4'-Haloacetophenones | 71.4-96.5% | 29-36% yield | biomedpharmajournal.org |

The use of isolated enzymes, specifically alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), provides a more controlled approach to the synthesis of this compound. jiangnan.edu.cn These enzymes are responsible for the catalytic activity observed in whole-cell systems and can be used to achieve high optical purities and yields. thieme-connect.de

Identifying the optimal enzyme for a specific ketone reduction is crucial and is often achieved through screening commercially available KRED kits. thieme-connect.de These kits contain a library of enzymes, allowing for the rapid identification of a suitable biocatalyst. A carbonyl reductase from Gluconobacter oxydans (GoCR), when overexpressed in E. coli, has been shown to effectively catalyze the stereoselective reduction of various fluoro-substituted acetophenones, yielding the corresponding S-alcohols with excellent enantioselectivity (>99% e.e.). rsc.org Similarly, an alcohol dehydrogenase from Pseudomonas fluorescens has demonstrated stereoselective reduction of 4-fluoro-acetophenone. uni-greifswald.de However, not all enzymes are effective; for example, an ADH from Thermoplasma acidophilum showed no activity towards 4'-fluoroacetophenone (B120862). repositorioinstitucional.mx

A significant challenge in using isolated enzymes is the requirement for stoichiometric amounts of expensive nicotinamide (B372718) cofactors like NADPH or NADH. researchgate.netgoogle.com To make these processes economically viable, efficient cofactor regeneration systems are essential. researchgate.net

A common and effective method is the "coupled-enzyme" approach, which uses a second enzyme to regenerate the cofactor. The glucose/glucose dehydrogenase (GDH) system is widely employed for this purpose. asm.orgmdpi.com In this system, glucose is oxidized by GDH, which simultaneously reduces NADP+ to NADPH, providing the necessary reducing equivalents for the KRED-catalyzed ketone reduction. mdpi.comresearchgate.net This allows for the use of only a catalytic amount of the expensive NADP+ cofactor. researchgate.net Recombinant E. coli cells have been engineered to co-express both a KRED and a GDH, creating a self-sufficient whole-cell catalyst that internally regenerates the required NADPH. researchgate.netasm.org This strategy has been successfully applied to the reduction of 4-fluoroacetophenone, achieving high yields and enantioselectivity. researchgate.net

Another approach is the "coupled-substrate" method, where a cheap, readily available alcohol like isopropanol (B130326) is added to the reaction. asm.orgnih.gov The same ADH or KRED that reduces the target ketone can often oxidize the co-substrate (isopropanol) to acetone, thereby regenerating the NADPH/NADH cofactor in situ. asm.orgacs.org

| Regeneration System | Components | Principle | Reference |

|---|---|---|---|

| Coupled-Enzyme | Ketoreductase (KRED), Glucose Dehydrogenase (GDH), Glucose, catalytic NADP+ | GDH oxidizes glucose to D-glucono-δ-lactone, reducing NADP+ to NADPH for the KRED reaction. | researchgate.netasm.orgmdpi.comresearchgate.net |

| Coupled-Substrate | Alcohol Dehydrogenase (ADH), Isopropanol, catalytic NAD(P)+ | ADH oxidizes isopropanol to acetone, reducing NAD(P)+ to NAD(P)H for the primary reduction. | asm.orgnih.govacs.org |

Enzymatic Reductions using Alcohol Dehydrogenases (ADH) and Carbonyl Reductases (KRED)

Enzyme Stability and Inactivation Studies (e.g., S-HPED)

The operational stability of a biocatalyst is a critical factor for its industrial application. Enzymes must withstand process conditions, including temperature, pH, and the presence of substrates and solvents, without significant loss of activity. An example that illustrates the principles of enzyme stability studies is the characterization of S-1-(4-hydroxyphenyl)-ethanol dehydrogenase (S-HPED), a member of the short-chain dehydrogenase/reductase family. researchgate.netnih.gov

Studies on S-HPED have investigated its catalytic and structural stability across a wide temperature range and a pH range of 5.5 to 9.0. researchgate.netnih.gov The relationship between enzyme aggregation and inactivation is a key focus. For S-HPED, it was found that at pH 9.0, the enzyme exhibited no aggregation, allowing for the characterization of thermally induced inactivation. researchgate.netnih.gov This inactivation process was identified to follow a first-order kinetic mechanism. researchgate.net However, at lower pH values, such as 5.5, the enzyme was observed to rapidly aggregate and lose activity. mdpi.com

The investigation into stabilizing agents has shown that additives can significantly enhance an enzyme's robustness. For S-HPED, glucose has been identified as an effective stabilizer. The addition of glucose slows the rate of inactivation across a wide range of pH and temperature conditions and limits enzyme aggregation. researchgate.netnih.gov For instance, at pH 9.0 and 20°C, in a buffer without glucose, S-HPED activity dropped below 10% in under 24 hours. mdpi.com In contrast, with the addition of 1.5 M glucose, the enzyme's half-life was extended to 690 hours, demonstrating a profound stabilizing effect. mdpi.com The presence of a substrate, which can sometimes protect the active site, did not show a significant stabilizing effect for S-HPED under the tested conditions. mdpi.com

Process Optimization for Biocatalytic Production

Beyond engineering the enzyme itself, optimizing the reaction conditions is crucial for developing a scalable and economically viable biocatalytic process.

Substrate Concentration Effects

The concentration of the substrate, in this case, 4'-fluoroacetophenone, is a critical parameter in process optimization. High substrate loading is desirable from an industrial perspective as it leads to higher product titers and more efficient use of reactor volume. However, many enzymatic reactions are subject to substrate inhibition, where high concentrations of the substrate can paradoxically decrease the reaction rate. nih.gov

Different studies have explored a range of substrate concentrations to find an optimal balance between reaction rate and product yield. For example, preparative synthesis of chiral alcohols using an alcohol dehydrogenase from Lactobacillus kefir (LkADH) was carried out with a precursor ketone concentration of 50 mM. nih.gov In another case, a mutant alcohol dehydrogenase was used to transform a substrate at a concentration of 100 mM, achieving over 95% conversion. researchgate.net Research on the reduction of various acetophenones has shown successful conversions at substrate loadings up to 500 mM using engineered whole-cell biocatalysts. rsc.org The ability to perform reactions at high substrate concentrations is a key indicator of a biocatalyst's potential for industrial application. researchgate.net

Reaction Conditions (Temperature, pH, Reaction Time, Stirring Rate)

The efficiency and stereoselectivity of the biocatalytic production of this compound are critically dependent on the optimization of key reaction parameters. These include temperature, pH, reaction time, and agitation rate, which collectively influence enzyme activity, stability, and substrate-to-product conversion rates. researchgate.netmdpi.com

General biocatalytic reductions using ketoreductases (KREDs) are typically optimized within a pH range of 6.5 to 8.0 and at temperatures between 25°C and 37°C. Broader studies on biocatalysis affirm that many enzymatic reactions perform optimally under mild conditions, such as physiological pH and temperatures ranging from 20°C to 40°C. unimi.it

Specific research into the bioreduction of the precursor 1-(4-fluorophenyl)ethanone to this compound using whole-cell biocatalysts, such as freeze-dried carrots which contain alcohol dehydrogenases, has identified more precise optimal conditions. Initial investigations determined that a temperature of 33°C and a pH of 7 were ideal, yielding an enantiomeric excess (ee) of over 99% and a conversion rate of 58% after a 48-hour reaction time. researchgate.net

To further refine these parameters, Response Surface Methodology (RSM) has been employed to model and predict the optimal conditions for achieving maximum conversion and enantiomeric excess. An RSM study identified the following optimized parameters for the bioreduction using plant cells:

| Parameter | Optimized Value |

| Initial Substrate Concentration | 1 mM |

| Concentration of Plant Cell | 25 g/L |

| Reaction Time | 52 hours |

| Stirring Rate | 200 rpm |

This table presents the predicted optimum conditions from a Response Surface Methodology study for maximizing enantiomeric excess and conversion in the biocatalytic production of this compound. researchgate.net

Under these predicted optimal conditions, the study achieved an enantiomeric excess (ee) of over 99% and a conversion rate of 57.8%. researchgate.net The stirring rate, in particular, is a crucial variable for ensuring adequate mixing and mass transfer between the substrate and the whole-cell biocatalyst, with 200 rpm being identified as effective in this system. researchgate.netacs.org The stability of the biocatalyst is also pH-dependent; for instance, the S-1-(4-hydroxyphenyl)-ethanol dehydrogenase (S-HPED) enzyme, while most active at pH 5.5, shows the greatest stability in an alkaline environment (pH 9.0), with a good balance of activity and stability found at pH 6.5. mdpi.com

Continuous Flow Processes in Industrial Applications

The adoption of continuous flow chemistry is transforming the industrial production of chiral intermediates, including this compound. mt.comacs.org This technology offers significant advantages over traditional batch processing, such as enhanced process safety, improved heat and mass transfer, better reproducibility, and greater scalability. mt.comacs.org These benefits are particularly valuable for biocatalytic processes, enabling sustained, high-efficiency production. researchgate.net

In the context of producing chiral alcohols, continuous flow systems often utilize immobilized enzymes packed into microreactors or larger reactor columns. researchgate.net This approach allows for the continuous feeding of substrate and removal of the product, while the enzyme is retained and reused over extended periods. A prominent example involves the use of immobilized ketoreductases (KREDs) in a flow reactor for the stereoselective reduction of various ketones. rsc.org In a process directly analogous to the synthesis of this compound, a continuous flow system was used for the reduction of 4-nitroacetophenone to (S)-1-(4-nitrophenyl)ethanol. The system demonstrated remarkable stability, operating continuously for 15 days with no significant loss of activity, achieving a 97–98% yield and an enantiomeric excess of over 98%. rsc.org

The scalability of these systems has been demonstrated by "numbering up," a strategy where multiple microreactors or modules are run in parallel to increase production capacity. researchgate.net This modular approach has been successfully used for the semi-preparative biocatalytic reduction of ketones to chiral alcohols, with systems operating for over eight days continuously. researchgate.net

Telescoped continuous flow processes, where multiple reaction steps are integrated into a single, uninterrupted sequence, further enhance efficiency by eliminating the need for intermediate purification steps. acs.orgnih.gov Such processes have been developed for the synthesis of 1-aryl-1,3-diols, which are structurally related chiral building blocks, underscoring the potential for applying similar streamlined, multi-step continuous syntheses in the production of derivatives of this compound. acs.orgnih.gov The fine chemical and pharmaceutical industries are increasingly adopting these continuous manufacturing approaches to improve sustainability, reduce waste, and ensure consistent product quality on an industrial scale. mt.comresearchgate.net

Chiral Recognition and Intermolecular Interactions Involving S 1 4 Fluorophenyl Ethanol

Gas-Phase Chiral Discrimination Studies

Gas-phase studies, which examine molecules in isolation, are crucial for understanding the intrinsic properties of intermolecular interactions without the influence of a solvent. mdpi.com In the context of (S)-1-(4-Fluorophenyl)ethanol, these studies have provided profound insights into the nature of chiral recognition.

Formation of Diastereomeric Complexes (e.g., with 2-butanol)

A key experimental approach involves the formation of diastereomeric complexes between this compound and a chiral partner, such as the R and S enantiomers of 2-butanol (B46777). researcher.lifenih.gov These complexes, formed in a supersonic expansion, allow for the direct comparison of the interactions between homochiral (S-S) and heterochiral (S-R) pairs. researcher.lifenih.gov

Research has demonstrated that the homochiral complex, [this compound·(S)-2-butanol], is more stable than its heterochiral counterpart. nih.govrsc.org This difference in stability, with a binding energy difference greater than 0.60 kcal/mol, is a clear indication of chiral discrimination. nih.govrsc.org The greater stability of the homochiral pair is attributed to more favorable intermolecular interactions. nih.gov

Spectroscopic Investigations

Advanced spectroscopic techniques are employed to probe the subtle differences between these diastereomeric complexes.

Mass-selected resonant two-photon ionization (R2PI) spectroscopy is a powerful tool for studying the electronic spectra of gas-phase molecules and their complexes. accademiaxl.itweebly.com In studies of this compound and its complexes with 2-butanol, R2PI spectra reveal distinct spectroscopic signatures for the homochiral and heterochiral pairs. researcher.lifenih.gov These differences in the S₁ ← S₀ electronic transitions provide direct evidence of chiral recognition. researcher.lifenih.gov

The R2PI spectrum of the heterochiral complex shows a red shift relative to the isolated this compound molecule, while the homochiral complex exhibits a blue shift. researchgate.net This indicates a larger energy gap between the ground and excited states for the homochiral complex, suggesting a more significant change in interaction energy upon electronic excitation. researchgate.net

Infrared depletion (IR-R2PI) spectroscopy provides complementary information by probing the vibrational frequencies of the complexes in their ground electronic state. accademiaxl.itweebly.com Specifically, the OH stretch vibrational mode shows different frequencies and intensities for the homochiral and heterochiral complexes of this compound and 2-butanol. researcher.lifenih.gov For instance, the homochiral complex displays a sharp absorption at 3636 cm⁻¹, while the heterochiral complex absorbs at 3616 cm⁻¹. accademiaxl.itresearchgate.net These vibrational shifts are sensitive indicators of the precise nature and strength of the hydrogen bonding interactions within the diastereomeric pairs. researcher.lifenih.gov

Influence of Substituents on Chiral Recognition (e.g., ortho- vs. para-fluorine, chlorine)

The position and nature of substituents on the aromatic ring of 1-phenylethanol (B42297) derivatives significantly influence chiral recognition. Studies comparing this compound with its ortho-fluorinated and para-chlorinated analogs reveal the critical role of substituent effects.

When comparing para-fluorine and para-chlorine substituents, it is observed that the relative stability of the homochiral versus the heterochiral complex is enhanced in the para-substituted compounds compared to the non-halogenated analog. accademiaxl.it The degree of chiral discrimination follows the order: 1-phenylethanol < this compound < (S)-1-(4-chlorophenyl)ethanol when complexed with 2-butanol. accademiaxl.it This highlights how the electronic properties of the substituent modulate the intermolecular forces responsible for chiral recognition.

Specific Intermolecular Interactions

The chiral recognition observed in the diastereomeric complexes of this compound with 2-butanol arises from a delicate balance of several weak intermolecular interactions. researcher.liferesearchgate.netrsc.org These include:

OH⋯O Hydrogen Bonding: This is the primary and strongest interaction, forming the core of the complex. researchgate.netrsc.org

CH/π Interactions: The alkyl groups of 2-butanol interact with the π-electron system of the fluorophenyl ring. nih.gov These interactions are a key source of the stability difference between the diastereomers. nih.gov

OH/π Interactions: The hydroxyl group of one molecule can interact with the aromatic ring of the other. researchgate.netrsc.org

Repulsive Interactions: Steric hindrance and other repulsive forces also play a role in determining the final geometry and stability of the complexes. researchgate.netrsc.org

Theoretical calculations, particularly at the D-B3LYP/6-31++G** level of theory, have been instrumental in elucidating the slight but significant structural differences between the homochiral and heterochiral complexes. nih.govresearchgate.netrsc.org These calculations confirm that the primary structural divergence lies in the interaction between the alkyl groups of 2-butanol and the aromatic ring of this compound. nih.gov

Below is a data table summarizing the key spectroscopic and energetic findings from the gas-phase studies of this compound complexes.

| Complex | Spectroscopic Technique | Key Finding | Reference |

| This compound · 2-butanol | R2PI Spectroscopy | Distinct S₁ ← S₀ electronic transitions for homochiral and heterochiral pairs. | researcher.lifenih.gov |

| This compound · 2-butanol | IR-R2PI Spectroscopy | Different OH stretch frequencies for homochiral (3636 cm⁻¹) and heterochiral (3616 cm⁻¹) complexes. | researcher.lifenih.govaccademiaxl.itresearchgate.net |

| This compound · 2-butanol | - | Homochiral complex is more stable than the heterochiral complex by >0.60 kcal/mol. | nih.govrsc.org |

| Substituted 1-phenylethanol · 2-butanol | R2PI & IR-R2PI | Chiral discrimination order: 1-phenylethanol < this compound < (S)-1-(4-chlorophenyl)ethanol. | accademiaxl.it |

CH/π Interactions

CH/π interactions are weak molecular forces where a C-H bond acts as a hydrogen bond donor and a π-system (like the fluorophenyl ring in this compound) acts as the acceptor. These interactions are crucial in the formation and stability of diastereomeric complexes. rsc.org

| Interaction Detail | Role in Chiral Recognition | Source |

| Alkyl group (from 2-butanol) interaction with aromatic ring | Contributes to slight structural differences between homochiral and heterochiral complexes. rsc.orgnih.gov | rsc.orgnih.gov |

| Para-fluorine substitution | Affects the electron density of the π system, modulating the strength of CH/π interactions. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| Repulsive CαH···HC2 interactions | More relevant in heterochiral complexes, potentially decreasing the overall stabilizing CH/π interactions. accademiaxl.it | accademiaxl.it |

OH/π Interactions

Similar to CH/π interactions, OH/π interactions occur when the hydroxyl group acts as a hydrogen bond donor to the electron-rich π system of the aromatic ring. These are considered weak hydrogen bonds and play a role in the conformational preferences and stability of the molecular complexes. rsc.orgaccademiaxl.it

The substitution of a fluorine atom at the para-position of the phenyl ring in this compound modifies the electron density of the aromatic ring, thereby influencing the strength of the OH/π interactions. rsc.orgresearchgate.net Studies comparing fluorinated and non-fluorinated analogues show that these subtle electronic perturbations are a key factor in the interplay of forces that lead to chiral recognition. rsc.org In the diastereomeric complexes formed with 2-butanol, the stability is a balance of several forces, including strong OH···O hydrogen bonds and these weaker OH/π interactions. rsc.org In heterochiral complexes, repulsive forces can diminish the strength of these OH/π interactions. accademiaxl.it

| Factor | Influence on OH/π Interaction | Source |

| Para-Fluorine Atom | Modulates the π-system's electron density, which in turn affects the strength of the OH/π bond. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| Intermolecular Forces | Competes with stronger OH···O hydrogen bonds and is balanced against repulsive interactions within the complex. rsc.org | rsc.org |

| Repulsive Interactions | Can decrease the overall OH/π interactions in heterochiral complexes. accademiaxl.it | accademiaxl.it |

CH/F Interactions

Direct interactions involving the fluorine atom, such as CH/F hydrogen bonds, are another type of weak intermolecular force that can influence molecular conformation and recognition. However, in the case of this compound, where the fluorine is in the para position, the role of CH/F interactions appears to be negligible. rsc.orgresearchgate.net

Detailed studies have shown that the importance of CH/F interactions becomes evident only when the fluorine substitution is in the ortho position on the phenyl ring. rsc.orgresearchgate.net In the ortho-substituted analogue, a CH···F intermolecular interaction is established in the homochiral adduct, which is not observed in the para-substituted or non-fluorinated versions. rsc.org Therefore, for this compound, the electronic influence of the fluorine atom on the π system is the dominant effect, rather than its direct participation in CH/F hydrogen bonding. rsc.orgresearchgate.net

| Compound | Significance of CH/F Interaction | Source |

| This compound (para-substituted) | Not a significant factor in chiral recognition. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| (S)-1-(2-Fluorophenyl)ethanol (ortho-substituted) | Evident and important for the conformation of the homochiral complex. rsc.org | rsc.org |

Binding Energy Differences in Homochiral vs. Heterochiral Complexes

A key manifestation of chiral recognition is a measurable difference in stability between diastereomeric complexes. Experimental studies on the gas-phase adducts of this compound with the enantiomers of 2-butanol have demonstrated a clear preference for the formation of the homochiral complex.

The homochiral complex, [this compound · (S)-2-butanol], is found to be more stable than the heterochiral complex, [this compound · (R)-2-butanol]. rsc.orgnih.gov This enhanced stability is observed in both the ground and excited electronic states. rsc.orgnih.gov The binding energy difference between these two diastereomers has been experimentally evaluated to be greater than 0.60 kcal/mol. rsc.orgnih.gov This energy difference, though small, is sufficient to allow for chiral discrimination and is evidenced by distinct spectroscopic signatures for the two complexes. rsc.orgresearcher.life The measurement of dissociation ratios in mass spectra further confirms that homochiral complexes are more stable than their heterochiral counterparts. accademiaxl.it This stability difference arises from the sum of the subtle differences in the intermolecular interactions, including the CH/π and OH/π forces, within the competing structures. accademiaxl.it

| Complex Type | Relative Stability | Binding Energy Difference (kcal/mol) | Source |

| Homochiral [FE(S)·B(S)] | More stable | > 0.60 | rsc.orgnih.gov |

| Heterochiral [FE(S)·B(R)] | Less stable | rsc.orgnih.gov |

Applications of S 1 4 Fluorophenyl Ethanol As a Chiral Building Block

Intermediate in Pharmaceutical Synthesis

The enantiomerically pure (S)-1-(4-Fluorophenyl)ethanol serves as a fundamental starting material or a key intermediate in the multi-step synthesis of complex drug molecules. Its utility spans across several therapeutic areas, underscoring its importance in modern drug discovery and development. cphi-online.commdpi.com

Synthesis of γ-Secretase Modulators

This compound is a crucial component in the synthesis of γ-secretase modulators (GSMs). These molecules are under investigation for their potential to selectively reduce the production of amyloid-β 42 (Aβ42), a peptide strongly implicated in the pathology of Alzheimer's disease. nih.gov The specific stereocenter of the alcohol is incorporated into the final structure of the modulator, influencing its binding affinity and efficacy. One such modulator, E2012, incorporates the (S)-1-(4-fluorophenyl)ethyl moiety. caymanchem.com

Synthesis of Antifungal Agents

The chiral scaffold of this compound is utilized in the development of novel antifungal agents. researchgate.net For instance, it serves as a building block for creating new triazole-based antifungals, which are analogues of established drugs like fluconazole. These compounds are designed to inhibit key fungal enzymes, and the stereochemistry of the alcohol component is often critical for their antifungal potency. Researchers have synthesized various 1,1-diaryl-2-(1,2,3)triazol-1-yl-ethanol derivatives, which have shown promising activity against a range of fungal pathogens. scispace.com

Precursor for AIDS Treatment Drugs (e.g., MLN1251)

This compound has been identified as a precursor in the synthesis of certain antiviral agents for the treatment of HIV/AIDS. researchgate.net An expedient synthesis for MLN1251, a CCR5 antagonist, highlights the importance of chiral alcohols in constructing complex heterocyclic systems that are central to the drug's mechanism of action. researchgate.net

Intermediate for Alzheimer's Disease Treatment Drugs

Beyond its role in γ-secretase modulators, this compound and its derivatives are key intermediates for other potential anti-Alzheimer's drugs. mdpi.comnih.gov For example, (S)-1-(2'-bromo-4'-fluorophenyl)ethanol is a potential intermediate for several anti-Alzheimer's drug candidates. mdpi.comnih.gov The synthesis of these complex molecules often relies on the early introduction of the chiral center provided by the fluorinated alcohol. The development of novel cholinesterase inhibitors, another class of drugs for Alzheimer's disease, has also utilized derivatives originating from related chiral synthons. mdpi.com

Building Block for Anticancer Drugs

The versatility of this compound extends to the synthesis of anticancer agents. mdpi.com It is a building block for compounds that can exhibit antiproliferative activity. For instance, certain quinazoline (B50416) derivatives incorporating a 1-(4-fluorophenyl)ethanol (B1199365) moiety have been synthesized and evaluated for their anticancer properties. nih.gov These compounds can act as antimitotic agents by interacting with microtubules, a critical component of the cell's cytoskeleton. nih.gov

General Chiral Drug Development

The broader application of this compound lies in its role as a versatile chiral building block for general drug development. cphi-online.commdpi.com Its presence in a molecule can significantly influence the drug's pharmacokinetic and pharmacodynamic properties. The fluorine atom, in particular, can enhance metabolic stability and binding affinity to target proteins. Asymmetric synthesis methods, such as catalytic hydrogenation, are employed to produce this chiral alcohol on a large scale with high enantiomeric purity, making it readily available for the synthesis of new chemical entities. pharmtech.com

Data Tables

Table 1: Applications of this compound in Pharmaceutical Synthesis

| Therapeutic Area | Specific Application | Example Drug/Candidate | Reference(s) |

|---|---|---|---|

| Neurology | γ-Secretase Modulator for Alzheimer's Disease | E2012 | caymanchem.com |

| Infectious Disease | Antifungal Agent | Triazole Analogues | scispace.com |

| Infectious Disease | AIDS Treatment (Antiviral) | MLN1251 | researchgate.net |

| Neurology | Alzheimer's Disease Treatment | Cholinesterase Inhibitors | mdpi.commdpi.comnih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| γ-Secretase Modulators (GSMs) |

| E2012 |

| Fluconazole |

| MLN1251 |

| (S)-1-(2'-bromo-4'-fluorophenyl)ethanol |

| Quinazoline Derivatives |

| Amyloid-β 42 (Aβ42) |

Role in Agrochemical and Fragrance Production

This compound serves as an important intermediate in the manufacturing of fine chemicals, including those used in the agrochemical and fragrance industries. In agrochemical synthesis, this compound and its derivatives are utilized as intermediates for producing bioactive molecules like insecticides and fungicides. chembk.com The presence of the fluorophenyl group can enhance the biological activity and lipophilicity of the final products, potentially improving their efficacy. solubilityofthings.com

While less common, its structural motifs are explored in the synthesis of fragrance components. The specific chirality of the molecule can influence the olfactory properties of the final fragrance compounds.

Precursor in Organic Transformations

This compound is a versatile precursor for a variety of organic reactions, enabling the synthesis of more complex chiral molecules.

The Mitsunobu reaction allows for the conversion of alcohols to a wide range of functional groups with an inversion of stereochemistry. wikipedia.org this compound can be a substrate in this reaction, where its hydroxyl group is substituted by a nucleophile. wikipedia.orgresearchgate.net This reaction is particularly useful for synthesizing chiral esters, azides, and other derivatives from this compound, resulting in the corresponding (R)-configured products. The reaction typically involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.org

Table 1: Mitsunobu Reaction of this compound

| Reactants | Reagents | Product | Key Feature |

|---|

Esterification of this compound is a common transformation. This can be achieved through various methods, including reaction with acyl donors. One notable method is dynamic kinetic resolution (DKR), which can be used to produce esters with high enantiomeric excess. google.com For instance, lipase (B570770) can be used as a biocatalyst for the resolution, while an acidic resin can act as a racemization catalyst. google.com This process allows for the conversion of a racemic mixture of 1-(4-fluorophenyl)ethanol into a single enantiomer of the corresponding ester in high yield and purity. google.com

Table 2: Esterification of 1-(4-Fluorophenyl)ethanol via Dynamic Kinetic Resolution

| Substrate | Catalysts | Acyl Donor | Product | Yield | Enantiomeric Excess (ee) |

|---|

Data from a patented process for the R-enantiomer, illustrating the potential of the method. google.com

The secondary alcohol group in this compound can be oxidized to a ketone, yielding 4-fluoroacetophenone. This transformation is a key step in the synthesis of various pharmaceutical and chemical intermediates. Common oxidizing agents for this reaction include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO3 in sulfuric acid). Biocatalytic oxidation is also possible; for example, the enzyme aryl-alcohol oxidase shows a preference for the (S)-enantiomer during the oxidation of 1-(p-fluorophenyl)ethanol. csic.es

Table 3: Oxidation of 1-(4-Fluorophenyl)ethanol

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC) | 1-(4-Fluorophenyl)ethanone |

Chiral Ligand Synthesis (e.g., Aminophosphines)

Chiral ligands are essential for asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds. This compound and its derivatives can serve as precursors for the synthesis of chiral ligands. For instance, aminophosphine (B1255530) ligands, which are a class of privileged ligands in asymmetric catalysis, can be synthesized from chiral backbones derived from this alcohol. mdpi.commdpi.com The synthesis often involves converting the alcohol into an amino-containing intermediate, which is then reacted with a phosphine (B1218219) source. tuwien.at These ligands can then be used to form metal complexes that catalyze a variety of asymmetric reactions, such as hydrogenations and cross-coupling reactions. mdpi.commdpi.com

The synthesis of new BINAP-based aminophosphines, for example, can start from chiral precursors, and the electronic properties of the resulting ligands can be fine-tuned by substituents on the aryl rings. mdpi.com

Advanced Characterization and Analytical Techniques for S 1 4 Fluorophenyl Ethanol

Determination of Enantiomeric Excess (ee) and Optical Purity

The determination of enantiomeric excess (ee) is a critical analytical step in the synthesis and application of chiral compounds like (S)-1-(4-Fluorophenyl)ethanol. It quantifies the excess of one enantiomer over the other in a mixture and is a direct measure of the sample's optical purity. Chromatographic techniques, particularly chiral high-performance liquid chromatography (HPLC) and chiral gas chromatography (GC), are the most powerful and widely used methods for this purpose. These techniques achieve separation by creating a chiral environment in which the two enantiomers interact differently, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers in a liquid phase. The separation is achieved by using a chiral stationary phase (CSP), which contains a single enantiomer of a chiral compound bound to a solid support (typically silica (B1680970) gel). When a racemic or enantioenriched mixture of 1-(4-Fluorophenyl)ethanol (B1199365) is passed through the column, the two enantiomers form transient diastereomeric complexes with the CSP. The differing stability of these complexes results in different retention times, allowing for their separation and quantification.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = |(AreaS - AreaR) / (AreaS + AreaR)| x 100

Key Research Findings:

The successful separation of the enantiomers of 1-(4-Fluorophenyl)ethanol has been achieved using polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol (B130326) or ethanol (B145695), is critical for optimizing the separation. The elution order of the enantiomers can vary depending on the specific CSP and mobile phase composition used.

Table 1: Illustrative Chiral HPLC Parameters for the Separation of 1-(4-Fluorophenyl)ethanol Enantiomers

| Parameter | Value |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (R)-enantiomer | ~ 12.5 min |

| Retention Time (S)-enantiomer | ~ 14.8 min |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is another powerful technique for the determination of enantiomeric excess, particularly for volatile and thermally stable compounds like 1-(4-Fluorophenyl)ethanol. Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase, which is typically a cyclodextrin (B1172386) derivative coated on the inner wall of a capillary column. As the vaporized sample passes through the column, the enantiomers interact differently with the chiral stationary phase, leading to their separation.

For less volatile compounds or those with highly polar functional groups, derivatization is often employed to increase volatility and improve chromatographic performance. For alcohols like 1-(4-Fluorophenyl)ethanol, derivatization to form esters or ethers can be beneficial.

Key Research Findings:

The enantiomers of 1-(4-Fluorophenyl)ethanol can be baseline separated using commercially available chiral GC columns. The choice of the specific cyclodextrin derivative and the temperature program are crucial parameters for achieving optimal resolution. The use of hydrogen as a carrier gas is often preferred due to its high efficiency.

Table 2: Illustrative Chiral GC Parameters for the Separation of 1-(4-Fluorophenyl)ethanol Enantiomers

| Parameter | Value |

| Chiral Stationary Phase | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Hydrogen |

| Injector Temperature | 250 °C |

| Detector Temperature | 250 °C (Flame Ionization Detector - FID) |

| Oven Temperature Program | 100 °C (hold 1 min), then ramp at 5 °C/min to 150 °C |

| Retention Time (R)-enantiomer | ~ 9.2 min |

| Retention Time (S)-enantiomer | ~ 9.5 min |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Key Research Findings:

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group and the aromatic ring, the methyl protons, and the hydroxyl proton. The coupling between the methine and methyl protons results in a characteristic quartet and doublet, respectively. The ¹³C NMR spectrum displays the expected number of signals corresponding to the different carbon environments in the molecule, with the carbon attached to the fluorine atom showing a characteristic large coupling constant.

Table 3: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.32 | m | - | 2 x Ar-H (ortho to -CH(OH)CH₃) |

| ~7.02 | m | - | 2 x Ar-H (ortho to -F) |

| ~4.88 | q | 6.4 | -CH(OH)CH₃ |

| ~1.85 | s | - | -OH |

| ~1.47 | d | 6.4 | -CH(OH)CH₃ |

Table 4: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~162.1 (d, JC-F ≈ 245 Hz) | C-F |

| ~141.6 | C-CH(OH)CH₃ |

| ~127.2 (d, JC-C-F ≈ 8 Hz) | Ar-CH |

| ~115.2 (d, JC-C-C-F ≈ 21 Hz) | Ar-CH |

| ~69.8 | -CH(OH)CH₃ |

| ~25.2 | -CH(OH)CH₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational frequencies of the bonds within the molecule.

Key Research Findings:

The IR spectrum of this compound exhibits a broad absorption band in the region of 3300-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1500-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is also observed.

Table 5: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3360 (broad) | O-H stretch | Alcohol |

| ~3050 | C-H stretch | Aromatic |

| ~2970 | C-H stretch | Aliphatic |

| ~1605, 1510 | C=C stretch | Aromatic ring |

| ~1225 | C-F stretch | Aryl fluoride |

| ~1080 | C-O stretch | Secondary alcohol |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can also reveal structural information through the analysis of fragmentation patterns.

Key Research Findings:

The mass spectrum of 1-(4-Fluorophenyl)ethanol shows a molecular ion peak (M⁺) corresponding to its molecular weight. The most abundant fragment ion typically results from the cleavage of the bond between the benzylic carbon and the methyl group, leading to the formation of a stable benzylic cation.

Table 6: Mass Spectrometry Data for 1-(4-Fluorophenyl)ethanol

| m/z | Interpretation |

| 140 | Molecular ion [M]⁺ |

| 125 | [M - CH₃]⁺ |

| 97 | [M - CH₃ - CO]⁺ or [C₆H₄F]⁺ |

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of ultraviolet or visible radiation by a substance. For this compound, the primary chromophore—the part of the molecule that absorbs light—is the 4-fluorophenyl group. The electronic transitions within this aromatic ring are responsible for the compound's characteristic UV absorption spectrum.

The benzene (B151609) ring in the fluorophenyl group exhibits characteristic absorption bands arising from π → π* transitions. Typically, substituted benzene derivatives show two main absorption bands: a strong primary band (E-band) appearing at shorter wavelengths (around 200-220 nm) and a weaker, secondary band (B-band) with fine structure at longer wavelengths (around 250-270 nm). The presence of the fluorine substituent and the ethanol group on the benzene ring can cause a bathochromic shift (shift to longer wavelengths) or a hypsochromic shift (shift to shorter wavelengths) of these absorption maxima (λmax) and may also affect their intensity (molar absorptivity, ε).

While specific experimental data for the UV-Vis spectrum of this compound is not detailed in readily available literature, the expected absorption maxima would be consistent with those of similar monosubstituted benzene derivatives. The analysis is typically performed using a transparent solvent, such as ethanol or hexane, which does not absorb in the wavelength range of interest.

| Expected Transition Type | Approximate Wavelength Range (λmax) | Associated Chromophore |

|---|---|---|

| π → π* (Primary, E-band) | ~200-220 nm | 4-Fluorophenyl group |

| π → π* (Secondary, B-band) | ~250-270 nm | 4-Fluorophenyl group |

Optical Rotation Measurements ([α]D)

Optical rotation is a crucial analytical technique for characterizing chiral compounds like this compound. Since the molecule possesses a stereocenter at the carbon atom bonded to the hydroxyl group, it is optically active, meaning it can rotate the plane of plane-polarized light. The direction and magnitude of this rotation are measured using a polarimeter.

The specific rotation, denoted as [α]D, is a fundamental physical property of a chiral substance. It is defined as the observed angle of optical rotation (α) when plane-polarized light (at the D-line of a sodium lamp, 589.3 nm) passes through a sample with a path length (l) of one decimeter and a concentration (c) of one gram per 100 milliliters. The specific rotation is also dependent on the temperature and the solvent used for the measurement.

For the (S)-enantiomer of 1-(4-Fluorophenyl)ethanol, a levorotatory rotation (negative sign) has been reported, indicating that it rotates the plane of polarized light in a counter-clockwise direction. The corresponding (R)-enantiomer would be expected to exhibit a dextrorotatory rotation of the same magnitude.

Detailed experimental data for the specific rotation of this compound is presented in the table below.

| Parameter | Value |

|---|---|

| Specific Rotation ([α]) | -49° chemicalbook.com |

| Wavelength | D-line of Sodium (589.3 nm) |

| Concentration (c) | 1 g/100 mL chemicalbook.com |

| Solvent | Chloroform chemicalbook.com |

| Temperature | Not Specified |

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of properties by approximating the electron density of the system. Functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-311++G(d,p) are commonly employed for accurate simulations of organic molecules containing fluorine. physchemres.orgrsc.orgnih.gov

Below is a table of predicted geometric parameters for (S)-1-(4-Fluorophenyl)ethanol, illustrative of typical results from a DFT/B3LYP calculation.

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | C-O | 1.43 Å |

| C-C (ethyl) | 1.52 Å | |

| C-C (aromatic avg.) | 1.39 Å | |

| C-F | 1.36 Å | |

| O-H | 0.96 Å | |

| Bond Angle | C-C-O | 109.5° |

| C-O-H | 108.5° | |

| F-C-C (aromatic) | 118.0° |

This interactive table showcases typical bond lengths and angles predicted by DFT calculations for the optimized geometry of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netajchem-a.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. ajchem-a.com

DFT calculations are widely used to determine the energies of these frontier orbitals. researchgate.net For instance, in a study of a complex tetrahydropyridine (B1245486) derivative featuring a 1-(4-fluorophenyl) group, the HOMO-LUMO energy gap was calculated to be 4.22 eV using the B3LYP/6-311+G(2d,p) method, suggesting significant stability. iucr.org A similar analysis on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) yielded an energy gap of 4.4815 eV. ajchem-a.com These values provide a reference for the expected electronic stability of molecules containing the 4-fluorophenyl moiety.

| Orbital | Description | Typical Energy (eV) |

| HOMO | Highest Occupied Molecular Orbital; region of electron donation. | ~ -6.6 eV |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance. | ~ -2.1 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicator of reactivity. | ~ 4.5 eV |

This interactive table summarizes the concepts of HOMO, LUMO, and the energy gap, with energy values typical for a fluorophenyl-containing organic molecule based on DFT calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized chemical bonds and lone pairs, closely resembling a Lewis structure. uni-muenchen.dewikipedia.org This method provides valuable insights into intramolecular and intermolecular interactions by analyzing donor-acceptor relationships between filled (donor) and empty (acceptor) orbitals. uni-muenchen.deresearchgate.netuba.ar

The stabilization energy, E(2), associated with the delocalization of electrons from a donor NBO to an acceptor NBO is calculated using second-order perturbation theory. uni-muenchen.de A higher E(2) value indicates a stronger interaction. For an alcohol like this compound, a key interaction would be the delocalization of electron density from one of the oxygen atom's lone pairs (LP) to the antibonding orbitals (σ*) of adjacent C-C or C-H bonds. This analysis quantifies hyperconjugation effects and their contribution to molecular stability. NBO analysis has been effectively used to study donor-acceptor interconnections in complex molecules containing the 1-(4-fluorophenyl) group. iucr.orgnih.gov

| Donor NBO (Filled) | Acceptor NBO (Empty) | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | σ* (C-C) | n → σ* (Hyperconjugation) | ~ 1.5 - 2.5 |

| LP (O) | σ* (C-H) | n → σ* (Hyperconjugation) | ~ 0.5 - 1.5 |

| σ (C-H) | σ* (C-O) | σ → σ* (Hyperconjugation) | ~ 2.0 - 3.0 |

This interactive table illustrates typical donor-acceptor interactions and their stabilization energies as determined by NBO analysis for a molecule like this compound.

Modeling of Intermolecular Interactions

This compound can participate in several types of non-covalent intermolecular interactions, which govern its physical properties such as boiling point and solubility. Computational models are essential for understanding the nature and strength of these interactions. researchgate.netnih.gov

The most significant intermolecular force for this molecule is hydrogen bonding, due to the presence of the hydroxyl (-OH) group. The hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). DFT studies on alcohol clusters have shown that these hydrogen bonds lead to the formation of stable dimers, trimers, and larger aggregates. acs.org

Other interactions include dipole-dipole forces, arising from the permanent dipoles created by the polar C-O, O-H, and C-F bonds, and weaker London dispersion forces, which are present in all molecules. Computational methods like DFT can be used to calculate the interaction energies and geometries of dimers and clusters, providing a quantitative measure of the strength of these forces. physchemres.org

| Interaction Type | Description | Participating Groups | Relative Strength |

| Hydrogen Bonding | Strong electrostatic attraction between a hydrogen atom on an electronegative atom (O) and a lone pair on another. | -OH group with another -OH group | Strongest |

| Dipole-Dipole | Attraction between the positive end of one polar molecule and the negative end of another. | C-F, C-O, O-H bonds | Moderate |

| London Dispersion | Temporary fluctuating dipoles arising from electron movement. | Entire molecule | Weakest |

This interactive table summarizes the primary intermolecular interactions present in this compound.

Mechanistic Studies of Reduction Reactions

The synthesis of this compound typically involves the reduction of its corresponding ketone precursor, 4-fluoroacetophenone. Computational studies can elucidate the mechanisms of these reduction reactions, providing insights into reaction pathways and transition states.

The electroreduction of acetophenones is a well-studied process. The mechanism generally involves the transfer of an electron to the carbonyl group's π* antibonding orbital, forming a radical anion. This highly reactive intermediate can then undergo several pathways. In aprotic solvents, it may dimerize. In protic solvents (or in the presence of a proton source), the radical anion is protonated to form a neutral radical. A second electron transfer to this radical, followed by another protonation, yields the final alcohol product.

First Electron Transfer: F-Ph-C(=O)-CH₃ + e⁻ → [F-Ph-C(O⁻•)-CH₃] (Radical anion formation)

First Protonation: [F-Ph-C(O⁻•)-CH₃] + H⁺ → [F-Ph-C(OH•)-CH₃] (Neutral radical formation)

Second Electron Transfer: [F-Ph-C(OH•)-CH₃] + e⁻ → [F-Ph-C(OH)⁻-CH₃] (Anion formation)

Second Protonation: [F-Ph-C(OH)⁻-CH₃] + H⁺ → F-Ph-CH(OH)-CH₃ (Final product)

Studies have also explored variants of this reduction, such as using electrochemically generated reducing agents to achieve asymmetric reduction of 4-fluoroacetophenone, highlighting the versatility of electrochemical methods in synthesizing the target alcohol. researchgate.net

Enzyme Mechanism and Substrate Specificity

The stereoselective synthesis of this compound is predominantly achieved through the enzymatic reduction of the prochiral ketone, 4'-fluoroacetophenone (B120862). This biotransformation is carried out by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), many of which belong to the short-chain dehydrogenase/reductase (SDR) superfamily. These enzymes offer exceptional enantioselectivity, often yielding the desired (S)-alcohol with high enantiomeric excess.

The catalytic mechanism hinges on the transfer of a hydride ion from a nicotinamide (B372718) cofactor, typically NADPH or NADH, to the carbonyl carbon of the substrate. The high degree of stereocontrol is dictated by the specific architecture of the enzyme's active site, which binds the 4'-fluoroacetophenone molecule in a precise orientation relative to the cofactor. For the synthesis of the (S)-enantiomer, the enzyme facilitates the delivery of the hydride to the re-face of the ketone's carbonyl group. This is characteristic of "anti-Prelog" dehydrogenases, which selectively produce (S)-alcohols from corresponding ketones. nih.gov

Computational studies, including molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations, are crucial for elucidating the atomic-level details of this mechanism. nih.govresearchgate.net Docking simulations predict the preferred binding mode of 4'-fluoroacetophenone within the active site. These models show the substrate positioned such that the carbonyl oxygen interacts with conserved residues of the catalytic triad (B1167595) (commonly Ser-Tyr-Lys), while the aromatic ring fits into a hydrophobic pocket. This precise positioning orients the carbonyl carbon for the nucleophilic attack by the hydride from the C4 atom of the NADPH cofactor. nih.gov

Substrate specificity is governed by the structural and electronic complementarity between the substrate and the enzyme's active site. While many reductases exhibit a broad substrate scope, their efficiency and selectivity can be influenced by the nature of the substituents on the aromatic ring. The presence of the fluorine atom at the para-position of the phenyl ring is well-tolerated by many enzymes sourced from organisms such as Candida, Pichia, and Saccharomyces. mdpi.com

The electron-withdrawing nature of the fluorine atom can influence the reactivity of the carbonyl group, a factor that may contribute to catalytic efficiency. Some enzymatic systems demonstrate a high degree of specificity for fluorinated substrates over their non-fluorinated analogs, which can be a result of catalytic effects rather than solely molecular recognition. nih.gov This enhanced catalysis can stem from the enzyme's ability to stabilize the transition state more effectively for the fluorinated compound. Research has demonstrated that various microorganisms and their isolated enzymes can reduce substituted acetophenones to their corresponding (S)-alcohols with high yields and enantiomeric excess, as detailed in the following table.

| Enzyme/Microorganism Source | Substrate | Product | Enantiomeric Excess (e.e.) | Yield/Conversion |

|---|---|---|---|---|